DBCO-Cy3 bis(triethylamine)salt
Description
Role as a Bioorthogonal Probe in Modern Chemical Biology
The central function of DBCO-Cy3 in chemical biology is its role as a bioorthogonal probe. Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. abpbio.com DBCO-Cy3 embodies this principle, allowing researchers to label and visualize specific molecules in the complex environment of a cell. conju-probe.com
Its excellent biocompatibility and high chemoselectivity are key to its function. conju-probe.com The DBCO group does not react with other functional groups typically found in biological systems, ensuring that labeling is highly specific to its intended target, which is a molecule carrying an azide (B81097) group. conju-probe.com This specificity allows for the precise tracking and imaging of various biomolecules, including glycans, proteins, and nucleic acids, within live cells and even whole organisms. abpbio.comnih.gov
Integration within Click Chemistry Paradigms
DBCO-Cy3 is a reagent used within the framework of "click chemistry," a concept that describes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. abpbio.com These reactions are characterized by their high efficiency, specificity, and the stability of the resulting products. abpbio.com DBCO-Cy3 is specifically designed for a type of click chemistry that is particularly suited for biological applications. medchemexpress.com
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) as a Foundation for DBCO-Cy3 Applications
The primary mechanism through which DBCO-Cy3 functions is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). medchemexpress.comabpbio.com SPAAC is a powerful iteration of click chemistry that circumvents the need for a toxic copper catalyst, which is a significant advantage for studies in living systems. sigmaaldrich.comaatbio.com
The reaction involves the cycloaddition of a strained alkyne, in this case, the dibenzocyclooctyne (DBCO) ring, with an azide-functionalized molecule. researchgate.netglenresearch.com The high ring strain of the DBCO group is the driving force behind the reaction, allowing it to proceed spontaneously and rapidly under mild, physiological conditions. conju-probe.comglenresearch.commagtech.com.cn This reaction forms a stable, covalent triazole linkage between the DBCO-Cy3 probe and the azide-tagged molecule of interest. sigmaaldrich.comaatbio.com The fast reaction kinetics and stability of DBCO-Cy3 contribute to its effectiveness in various fluorescence-based applications. glpbio.commedchemexpress.com
Interactive Data Table: Key Features of DBCO-Cy3 in SPAAC
| Feature | Description | References |
| Reaction Type | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | medchemexpress.comabpbio.com |
| Biocompatibility | Reaction occurs under mild buffer conditions without a toxic copper catalyst. | conju-probe.com |
| Chemoselectivity | DBCO and azide groups react specifically with each other. | conju-probe.com |
| Reaction Speed | Fast kinetics, with reactions often complete in under an hour. | medchemexpress.comabpbio.com |
| Stability | Forms an irreversible and stable covalent triazole bond. | sigmaaldrich.comabpbio.com |
| Biological Inertness | The reaction components do not typically engage in side reactions. | abpbio.com |
Structure
2D Structure
Properties
Molecular Formula |
C62H84N6O11S3 |
|---|---|
Molecular Weight |
1185.6 g/mol |
IUPAC Name |
3-[2-[(E,3E)-3-[1-[6-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]prop-1-enyl]-3,3-dimethyl-5-sulfoindol-1-ium-1-yl]propane-1-sulfonate;N,N-diethylethanamine |
InChI |
InChI=1S/C50H54N4O11S3.2C6H15N/c1-49(2)40-32-38(67(60,61)62)23-25-43(40)52(45(49)18-12-19-46-50(3,4)41-33-39(68(63,64)65)24-26-44(41)53(46)30-13-31-66(57,58)59)29-11-5-6-20-47(55)51-28-27-48(56)54-34-37-16-8-7-14-35(37)21-22-36-15-9-10-17-42(36)54;2*1-4-7(5-2)6-3/h7-10,12,14-19,23-26,32-33H,5-6,11,13,20,27-31,34H2,1-4H3,(H3-,51,55,57,58,59,60,61,62,63,64,65);2*4-6H2,1-3H3 |
InChI Key |
HDOXKDFHZWYVPF-UHFFFAOYSA-N |
Isomeric SMILES |
CCN(CC)CC.CCN(CC)CC.CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)NCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)C=CC(=C4)S(=O)(=O)O)(C)C)CCCS(=O)(=O)[O-])C |
Canonical SMILES |
CCN(CC)CC.CCN(CC)CC.CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)NCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)C=CC(=C4)S(=O)(=O)O)(C)C)CCCS(=O)(=O)[O-])C |
Origin of Product |
United States |
Applications of Dbco Cy3 in Advanced Biological Imaging
Live-Cell and In Vivo Imaging Modalities Utilizing DBCO-Cy3
DBCO-Cy3 is particularly well-suited for live-cell and in vivo studies due to the bioorthogonal nature of the SPAAC reaction, which proceeds efficiently under physiological conditions without the need for a toxic copper catalyst. vectorlabs.com Its applications span a range of powerful imaging techniques, from high-resolution microscopy to quantitative cellular analysis.
Confocal laser scanning microscopy provides the ability to acquire high-resolution, optically sectioned images from within a thick sample, making it an invaluable tool for studying the three-dimensional organization of cells. The bright fluorescence of the Cy3 moiety, which can be efficiently excited by common laser lines such as 532 nm or 555 nm, makes DBCO-Cy3 an excellent probe for confocal imaging. vectorlabs.comvectorlabs.com
A significant application of DBCO-Cy3 in confocal microscopy is the selective labeling and imaging of lipids within specific organelles. researchgate.net In one study, researchers metabolically incorporated azido-choline (N3-Cho) into K562 cells, where it was converted into azido-phosphatidylcholine (N3-PC). Subsequent labeling with a mitochondria-targeting Cy3-DBCO probe allowed for the specific visualization of newly synthesized PC in mitochondria. biorxiv.org Confocal imaging was crucial for performing colocalization analysis with established mitochondrial markers to confirm the high specificity of the labeling. biorxiv.org The selective accumulation of cationic dyes like Cy3 in mitochondria is driven by the organelle's membrane potential, a principle that has been confirmed in HeLa cells using confocal microscopy. biorxiv.orgresearchgate.net This research demonstrates the power of combining metabolic labeling, DBCO-Cy3, and confocal microscopy to track the spatial distribution of specific biomolecules in living cells.
Super-resolution microscopy techniques bypass the diffraction limit of conventional light microscopy, enabling the visualization of cellular structures at the nanoscale. nih.govbiotium.com These methods rely on sophisticated control over fluorophore photophysics, demanding probes with high brightness and photostability. biotium.com
While direct applications of DBCO-Cy3 as the primary reporter in localization-based methods like stochastic optical reconstruction microscopy (STORM) are less common than for far-red dyes, it plays a critical role in multicolor super-resolution imaging schemes. nih.govnih.gov Specifically, Cy3 can function as an "activator" fluorophore when paired with a photoswitchable "reporter" dye, such as Alexa 647. nih.gov In this activator-reporter pair system, a low-intensity laser at a wavelength corresponding to Cy3's absorption (e.g., 532 nm) is used to reactivate the reporter dye, which has been switched to a dark state by the main imaging laser. This allows for precise control over the number of fluorescing molecules at any given time, which is the fundamental principle of STORM. nih.gov This dual-fluorophore strategy enables multicolor super-resolution imaging, allowing researchers to visualize the nanoscale architecture of multiple cellular components simultaneously.
Flow cytometry is a high-throughput technique used to analyze the physical and chemical characteristics of single cells in a population. By coupling organelle-selective click labeling with flow cytometry (a method termed O-ClickFC), researchers can quantitatively measure the abundance of specific biomolecules within subcellular compartments across thousands of cells. biorxiv.org
This approach involves three key steps: first, a tracer molecule, such as azido-choline (N3-Cho), is metabolically incorporated into a target biomolecule like phosphatidylcholine (PC). biorxiv.org Second, organelle-targeting clickable dyes, such as mitochondria-specific Cy3-DBCO, are used to selectively label the azide-modified biomolecules in their respective compartments. biorxiv.org Finally, the fluorescence intensities of the labeled cells are measured by flow cytometry. biorxiv.org The median fluorescence intensity (MFI) from Cy3-DBCO directly correlates with the amount of labeled PC within the mitochondria. biorxiv.org This quantitative method is powerful enough to be used in high-throughput CRISPR screens to identify genes involved in lipid metabolism and transport. biorxiv.org Furthermore, by using two different organelle-targeting probes simultaneously (e.g., Cy3-DBCO for mitochondria and another dye for the ER-Golgi), two-dimensional flow cytometry can be employed to analyze the distribution of biomolecules between organelles in distinct cell subpopulations. biorxiv.org
Intravital microscopy (IVM) allows for the real-time visualization of cellular and molecular processes within the complex environment of a living animal. nih.gov Click chemistry-based strategies are being developed to overcome the limitations on the number of fluorescent channels that can be imaged simultaneously in vivo. nih.govresearchgate.net
One such advanced method, Scission-Accelerated Fluorophore Exchange for Intravital Microscopy (SAFE-IVM), enables multiplexed imaging by allowing for cyclic staining and un-staining of cells directly in live mouse models. nih.govresearchgate.net This technique uses a bioorthogonal reaction to cleave a fluorophore from its targeting molecule (e.g., an antibody), effectively erasing the signal and preparing the system for the next round of labeling with a different probe. researchgate.net A DBCO-Cy3 conjugate can be integrated into such a system, where it would be used to label an azide-modified target in vivo. The bright Cy3 signal could be imaged in a window chamber model, after which a cleaving agent would be introduced to remove the fluorophore, allowing for subsequent labeling and imaging cycles. nih.gov This approach dramatically expands the multiplexing capabilities of intravital imaging, enabling a more comprehensive analysis of complex biological systems in their native context. researchgate.net
Subcellular Localization and Organelle-Selective Imaging with DBCO-Cy3
A key advantage of certain fluorescent probes is their intrinsic ability to accumulate in specific subcellular compartments. This property, when combined with the specificity of bioorthogonal chemistry, provides a powerful tool for mapping the locations and dynamics of biomolecules within individual organelles. nih.gov
DBCO-Cy3 has proven to be particularly effective for targeting and imaging mitochondria. biorxiv.org The cationic properties of the Cy3 dye cause it to accumulate within the mitochondrial matrix, driven by the organelle's large negative membrane potential. biorxiv.orgresearchgate.net This inherent targeting capability allows for the specific labeling of azide-modified molecules that reside in or are transported to the mitochondria.
A prominent example is the mapping of mitochondrial phosphatidylcholine (PC). biorxiv.org By first treating cells with azido-choline, which is metabolized into N3-PC, researchers can then introduce Cy3-DBCO. The probe selectively accumulates in the mitochondria and reacts with the azide-tagged PC, effectively "painting" the mitochondrial lipid population. biorxiv.org This strategy has been successfully used in cell lines such as K562. biorxiv.org Another innovative approach utilized a Förster resonance energy transfer (FRET)-based system within mitochondria. Researchers synthesized two mitochondriotropic molecules, Cy3-DBCO and an azide-functionalized Cy5 (Cy5-N3). nih.gov When both probes accumulate in the mitochondria of rat brain endothelial cells (RBE4), they undergo a SPAAC reaction. The proximity of the resulting linked dyes enables FRET, providing a distinct optical signal that confirms the reaction occurred specifically within the target organelle. nih.gov
Interactive Data Table: Applications of DBCO-Cy3 in Imaging
| Imaging Modality | Research Application | Key Findings | Cell Line(s) |
| Confocal Microscopy | Mitochondrial Phosphatidylcholine (PC) Labeling | Confirmed specific colocalization of N3-PC in mitochondria. biorxiv.org | K562, HeLa biorxiv.orgresearchgate.net |
| Super-Resolution | Activator in Multicolor STORM | Cy3 acts as an activator for a reporter dye (e.g., Alexa 647) to enable multicolor imaging. nih.gov | N/A |
| Flow Cytometry | Quantitative Analysis of Mitochondrial PC | Fluorescence intensity of Cy3-DBCO correlates with N3-PC abundance; used for CRISPR screens. biorxiv.org | K562 biorxiv.org |
| Intravital Microscopy | Component in Multiplexed Imaging Strategy | Can be used in cyclic staining/cleavage methods (e.g., SAFE-IVM) for in vivo imaging. nih.govresearchgate.net | In vivo mouse models nih.gov |
| Organelle Imaging | FRET-based Reaction Probe in Mitochondria | In-organelle reaction between Cy3-DBCO and Cy5-N3 confirmed by FRET signal. nih.gov | RBE4 nih.gov |
Tracking Intracellular Processes and Dynamics with DBCO-Cy3
DBCO-Cy3 is a powerful tool for elucidating the complex movements and interactions of molecules within living cells. A primary strategy involves metabolic labeling, where cells are supplied with a precursor molecule containing an azide (B81097) group. This precursor is then incorporated by the cell's natural biosynthetic pathways into a larger biomolecule of interest, such as a phospholipid or glycan. harvard.edunih.gov The azide group acts as a chemical handle, which can then be specifically targeted by DBCO-Cy3.
This approach has been successfully used to study the dynamics of phospholipids, which are crucial components of cellular membranes. harvard.edu For instance, researchers can introduce azido-choline analogues into cells, which are then used to synthesize azido-labeled phosphatidylcholine (PC). biorxiv.org By adding organelle-targeting DBCO-Cy3 probes, the trafficking and dynamics of newly synthesized PC between different organelles, such as the endoplasmic reticulum, Golgi apparatus, and mitochondria, can be observed in real-time using fluorescence microscopy. harvard.edubiorxiv.org
Another advanced application involves using DBCO-Cy3 as part of a Förster Resonance Energy Transfer (FRET) system to monitor molecular interactions within a specific organelle. nih.gov FRET is a mechanism where energy is transferred between two light-sensitive molecules (a donor and an acceptor) when they are in close proximity. In one study, a mitochondriotropic Cy3-DBCO probe (the FRET donor) was synthesized along with a Cy5-functionalized azide probe (Cy5-N3, the FRET acceptor). nih.gov When both probes accumulate within the mitochondria, the DBCO-Cy3 reacts with the Cy5-azide. This brings the Cy3 and Cy5 fluorophores close enough for FRET to occur, leading to a detectable change in the fluorescence signal that confirms the probes have co-localized and reacted within the organelle. nih.govresearchgate.net This technique allows for the precise tracking of molecular delivery and interactions within subcellular compartments. nih.gov
| Research Application | Methodology | Key Probes | Outcome | Reference |
|---|---|---|---|---|
| Phospholipid Trafficking | Metabolic labeling with an azido-choline precursor followed by click reaction with organelle-specific DBCO probes. | Azido-choline, Mitochondria-targeting Cy3-DBCO | Visualization of de novo synthesized phosphatidylcholine trafficking between organelles in live cells. | biorxiv.org |
| Intra-organelle Molecular Interaction | In organello SPAAC reaction between two mitochondriotropic probes to form a FRET pair. | Cy3-DBCO (donor), Cy5-N3 (acceptor) | Formation of a Cy3-Cy5 FRET product confirmed the co-localization and reaction of the probes within mitochondria, allowing for monitoring of molecular delivery. | nih.gov |
| Subcellular Organelle Labeling | Metabolic labeling of cells with an azide-conjugated triphenylphosphine, which accumulates in mitochondria. | Mitochondria-targeting azide probe, fluorescent cyclooctyne (e.g., BODIPY-DBCO) | Specific fluorescent labeling of mitochondria in living cells, demonstrating the biocompatibility and feasibility of SPAAC for imaging organelles. | nih.gov |
Advanced Probe Design and Development for Specific Biological Imaging Contexts
To move beyond simple labeling and achieve more sophisticated imaging, researchers are designing advanced probes that partner with or are derived from the DBCO-Cy3 scaffold. These developments focus on creating multi-part systems for complex readouts and probes that only become fluorescent in response to specific biological cues, thereby increasing imaging specificity.
Design of Fluorophore-Conjugated Azides for Subsequent DBCO-Cy3 Click Reactions
The versatility of the DBCO-Cy3 system can be expanded by designing custom azide-bearing molecules that are themselves fluorescent. The SPAAC reaction between DBCO-Cy3 and a fluorophore-conjugated azide creates a new, larger molecule with the photophysical properties of both dyes. This strategy is particularly effective for creating FRET pairs to study molecular proximity. nih.govnih.gov
A prime example is the design of a Cy5-functionalized azide (Cy5-N3) specifically to react with Cy3-DBCO. nih.gov Cy3 and Cy5 are a well-characterized FRET pair; Cy3 acts as the donor and Cy5 as the acceptor. nih.gov When Cy3 is excited, it can transfer its energy to a nearby Cy5 molecule, causing the Cy5 to fluoresce. By designing mitochondriotropic versions of both Cy3-DBCO and Cy5-N3, researchers ensured that the click reaction would occur specifically within the mitochondria of living cells. The resulting FRET signal from the newly formed Cy3-Cy5 conjugate served as a definitive indicator of the reaction's progress in the target organelle. nih.gov This approach highlights a modular design principle: by pairing DBCO-Cy3 with various fluorophore-azides (e.g., derived from fluorescein, rhodamine, or other cyanine (B1664457) dyes), researchers can create custom FRET-based systems to probe a wide range of biological interactions. aatbio.comvectorlabs.com
Development of Activatable and Pro-Fluorescent DBCO-Cy3 Probes for Enhanced Specificity
A significant challenge in fluorescence imaging is reducing background signal from probes that have not reached their intended target. To address this, "activatable" or "pro-fluorescent" probes are designed to be initially non-fluorescent (or "dark") and to switch "on" only in the presence of a specific biological trigger. nih.govnih.gov This strategy dramatically improves the signal-to-background ratio.
While specific examples of activatable DBCO-Cy3 probes are emerging, the design principles are well-established from other fluorophores. These strategies can be adapted to the DBCO-Cy3 scaffold. Two common activation mechanisms are:
Enzymatic Cleavage: The fluorescence of the Cy3 dye can be "quenched" by attaching a quencher molecule to it via a short peptide linker. This linker is designed to be a substrate for a specific enzyme, such as a protease that is overexpressed in cancer cells. nih.govnih.gov A DBCO-Cy3 version of this probe would remain dark until it encounters the target enzyme. The enzyme would cleave the linker, releasing the quencher and restoring the bright fluorescence of Cy3, thus pinpointing the location of enzymatic activity. nih.gov
Environmental Sensing: Probes can be designed to activate in response to changes in the local chemical environment, such as pH. For example, a probe could incorporate a chemical group like rhodamine X-lactam, whose fluorescence is triggered by the acidic environment of lysosomes. nih.gov A DBCO-Cy3 probe could be engineered with a similar pH-sensitive moiety that keeps the Cy3 fluorescence quenched at neutral pH but allows it to activate in an acidic compartment, enabling specific imaging of lysosomes or other acidic organelles.
These advanced designs transform DBCO-Cy3 from a passive label into a responsive sensor for specific molecular events and environments, greatly enhancing its specificity and utility in biological imaging. nih.gov
Dbco Cy3 in Proteomic and Glycomic Research
Site-Specific Protein Labeling and Functional Studies with DBCO-Cy3
The ability to attach fluorescent labels to specific sites on proteins is paramount for understanding their function, dynamics, and interactions. DBCO-Cy3, in conjunction with bioorthogonal chemistry strategies, provides a powerful method for achieving such site-specific labeling.
Metabolic Incorporation of Unnatural Amino Acids for Azide (B81097) Tagging and Subsequent DBCO-Cy3 Labeling
A key strategy for introducing azide groups into proteins at specific locations involves the metabolic incorporation of unnatural amino acids (UAAs). nih.govnih.gov This technique leverages the cell's own protein synthesis machinery to incorporate an amino acid analog containing an azide group.
One common approach is to use an engineered aminoacyl-tRNA synthetase/tRNA pair that is orthogonal to the host cell's endogenous pairs. This engineered pair recognizes a specific UAA, such as p-azido-L-phenylalanine (p-AzF), and incorporates it into a growing polypeptide chain in response to a nonsense or amber stop codon (TAG) that has been introduced at the desired site in the gene of interest. nih.govucla.edu
Once the azide-containing UAA is incorporated into the target protein, the azide group serves as a chemical handle for covalent modification with DBCO-Cy3 via the SPAAC reaction. nih.gov This method allows for the attachment of the Cy3 fluorophore to a precise location on the protein, enabling detailed studies of protein function and localization. nih.govnih.gov For example, researchers have used this method to visualize newly synthesized proteins in cells and tissues. nih.gov
Enzyme-Mediated Labeling Strategies (e.g., PRIME) Facilitated by DBCO-Cy3
Enzyme-mediated labeling techniques offer another avenue for site-specific protein modification. nih.gov These methods utilize enzymes that recognize specific peptide sequences or protein modifications to catalyze the attachment of a probe.
One such example is the use of sortase A, a bacterial transpeptidase, which can be engineered to recognize a specific peptide tag and ligate it to another molecule containing a corresponding recognition motif. nih.govresearchgate.net In a strategy relevant to DBCO-Cy3, a protein of interest can be engineered to contain a sortase recognition tag. An azide-containing peptide can then be enzymatically ligated to the protein. Subsequent reaction with DBCO-Cy3 results in site-specific fluorescent labeling. nih.gov
Another enzyme-mediated strategy involves the use of kinases to phosphorylate a target protein with a modified ATP analog that contains an azide group. This azide-modified phosphate (B84403) can then be reacted with DBCO-Cy3. rsc.org This approach has been utilized for the genome-wide mapping of specific DNA modifications. rsc.org
Applications in Protein Dynamics and Interaction Studies (e.g., FRET with DBCO-Cy3)
Förster Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions and conformational changes in proteins. nih.gov FRET relies on the distance-dependent transfer of energy from a donor fluorophore to an acceptor fluorophore. When the two fluorophores are in close proximity (typically 1-10 nm), excitation of the donor can lead to emission from the acceptor.
DBCO-Cy3 can serve as an acceptor fluorophore in FRET-based assays. nih.gov By site-specifically labeling a protein with a donor fluorophore (such as a green fluorescent protein or another organic dye) and another protein or a different site on the same protein with DBCO-Cy3, researchers can monitor changes in FRET efficiency. These changes can provide information about protein-protein interactions, conformational changes, and the dynamics of protein complexes. nih.gov
For instance, FRET can be measured using fluorescence lifetime imaging microscopy (FLIM), where the fluorescence lifetime of the donor is measured. nih.gov A decrease in the donor's fluorescence lifetime indicates that FRET is occurring and that the donor and acceptor are in close proximity. nih.gov This approach has been used to study the dynamics of protein interactions at sites of DNA damage in living cells. nih.gov
Analysis of Protein Post-Translational Modifications (e.g., O-GlcNAcylation) Using DBCO-Cy3
Post-translational modifications (PTMs) are crucial for regulating protein function and are involved in a vast array of cellular processes. nih.govresearchgate.net The study of PTMs, however, can be challenging due to their dynamic nature and the low abundance of some modifications. nih.gov
DBCO-Cy3, in combination with metabolic labeling, provides a means to detect and visualize specific PTMs. For example, to study O-GlcNAcylation, a type of glycosylation where a single N-acetylglucosamine (GlcNAc) sugar is attached to serine or threonine residues, cells can be treated with an azide-modified GlcNAc analog. This analog is incorporated into proteins by the cell's glycosylation machinery. The azide-tagged glycoproteins can then be detected by reaction with DBCO-Cy3, allowing for their visualization and analysis. This method has been used for the direct in-gel fluorescence detection and cellular imaging of O-GlcNAc-modified proteins. abpbio.com
The ability to specifically label and visualize PTMs is critical for understanding their roles in health and disease. mdpi.comtinnguyen-lab.com
Antibody Conjugation with DBCO-Cy3 for Protein Analytics and Diagnostics
Antibodies are widely used in research and diagnostics due to their high specificity for their target antigens. Conjugating antibodies to fluorescent dyes like Cy3 allows for the sensitive detection and visualization of these targets. The reaction between DBCO and an azide is a robust method for creating stable antibody-dye conjugates. lumiprobe.com
To achieve this, the antibody is first functionalized with DBCO groups, typically by reacting lysine (B10760008) residues on the antibody with a DBCO-NHS ester. lumiprobe.comhelsinki.fi The DBCO-activated antibody can then be reacted with an azide-modified Cy3 molecule. The efficiency of this conjugation can be influenced by the ratio of DBCO to antibody used. nih.govresearchgate.net
These fluorescently labeled antibodies have numerous applications, including:
Immunofluorescence microscopy: Visualizing the localization of target proteins within cells and tissues.
Flow cytometry: Identifying and quantifying cells that express a particular protein on their surface.
Western blotting: Detecting specific proteins in a complex mixture.
Immuno-PCR: A highly sensitive protein detection method where the antibody is conjugated to a DNA oligonucleotide. tue.nl
Glycan Imaging and Glycoengineering with DBCO-Cy3
Glycans, or complex carbohydrates, play vital roles in a multitude of biological processes, including cell-cell recognition, signaling, and immune responses. neb.com The study of the complete set of glycans in an organism, known as glycomics, is essential for understanding these processes. nih.govd-nb.inforesearchgate.net
DBCO-Cy3 is a valuable tool for glycan imaging and glycoengineering. Similar to the methods used for protein labeling, metabolic labeling with azide-containing sugar precursors allows for the introduction of azide groups into cellular glycans. For instance, cells can be cultured with N-azidoacetylmannosamine (ManNAz) or N-azidoacetylgalactosamine (GalNAz), which are metabolic precursors for sialic acid and other glycans. nih.govlumiprobe.com These azide-modified sugars are incorporated into the glycan structures of glycoproteins and glycolipids.
The azide-labeled glycans on the cell surface or within the cell can then be visualized by reacting them with DBCO-Cy3. This approach enables researchers to image the distribution and dynamics of glycans in living cells and tissues. It has been used to study changes in glycosylation associated with cancer and other diseases. nih.govmdpi.com
Furthermore, this technology facilitates "glycoengineering," where the glycan structures on cells or proteins are intentionally modified. nih.gov For example, by incorporating azide-functionalized sialic acids into the glycans of a therapeutic antibody, it is possible to site-specifically conjugate drugs or imaging agents using DBCO-functionalized payloads. nih.gov This allows for the creation of more homogeneous and potentially more effective antibody-drug conjugates. nih.gov
Metabolic Labeling of Cell Surface Glycans with Azido (B1232118) Sugars for DBCO-Cy3 Conjugation
Metabolic glycoengineering is a powerful technique used to introduce chemical reporter groups, such as azides, into the glycan structures of living cells. uni-konstanz.de This process begins by providing cells with a synthetic sugar analog that has been modified to carry an azide group. nih.govnih.gov Common examples include peracetylated N-azidoacetylmannosamine (Ac4ManNAz), which is a precursor for sialic acid biosynthesis. researchgate.netresearchgate.net
Once introduced to cells, these peracetylated azido sugars can passively diffuse across the cell membrane. researchgate.net Inside the cell, esterases remove the acetyl groups, and the cell's own metabolic machinery processes the azido sugar. researchgate.net The modified sugar is then incorporated into newly synthesized glycoconjugates, such as glycoproteins and glycolipids, which are subsequently transported and displayed on the cell surface. uni-konstanz.denih.gov This results in cell surfaces that are decorated with azide groups, acting as chemical handles. researchgate.net
The subsequent step involves the specific labeling of these azides with DBCO-Cy3. The DBCO moiety of the probe reacts exclusively with the azide group on the cell surface glycans via the SPAAC reaction. researchgate.net This reaction is highly efficient and bioorthogonal, meaning it proceeds rapidly under physiological conditions without interfering with native biological processes. The result is the covalent attachment of the Cy3 fluorescent dye to the cell surface glycans, enabling their detection and analysis. nih.govresearchgate.net
| Application Area | Technique | Azido Sugar Example | Probe | Outcome |
| Cell Surface Glycan Labeling | Metabolic Glycoengineering & SPAAC | N-azidoacetylmannosamine (ManNAz) | DBCO-Cy3 | Covalent fluorescent tagging of sialoglycans for visualization. researchgate.netresearchgate.net |
| Glycoproteomic Analysis | Metabolic oligosaccharide engineering | N-azidoacetylgalactosamine (GalNAz) | DBCO-functionalized tags | Enrichment and identification of specific glycoprotein (B1211001) types. nih.gov |
| Cancer Cell Targeting | Azide-based metabolic labeling | N-azidoacetylmannosamine (ManNAz) | DBCO-Toxin Conjugates | Targeting and delivery of therapeutic agents to tumor cells expressing the azide label. researchgate.net |
Visualization of Glycan Distribution and Dynamics Using DBCO-Cy3
Once cell surface glycans are fluorescently tagged with DBCO-Cy3, researchers can employ various imaging techniques, primarily fluorescence microscopy, to visualize their distribution and dynamics. The intense fluorescence of the Cy3 dye allows for high-resolution mapping of where these glycans are located on the plasma membrane. uni-konstanz.de
This method provides a powerful visual tool to study the organization of the glycocalyx, the dense layer of carbohydrates on the cell surface. Researchers can observe whether specific glycans are uniformly distributed or clustered in microdomains. Furthermore, this technique enables the study of glycan dynamics in real-time. By tracking the fluorescent signal, it is possible to monitor the trafficking of glycoproteins, their internalization, and their redistribution on the cell surface in response to various stimuli. uni-konstanz.de This approach has been instrumental in understanding how the spatial organization of glycans changes during cellular processes like differentiation, cell-to-cell interaction, and malignant transformation. uni-konstanz.deresearchgate.net
Investigating Interactions of Glycans with Biological Targets (e.g., Lectins, Dimeric Boronic Acids) via DBCO-Cy3 Labeling
Beyond simple visualization, DBCO-Cy3 labeling is a critical tool for investigating the molecular interactions of glycans. nih.gov Glycans on the cell surface mediate a vast array of biological recognition events by binding to specific glycan-binding proteins, such as lectins. nih.govnih.gov
One application involves studying the interaction between cell surface glycans and specific lectins. For instance, after labeling sialic acids with DBCO-Cy3 via metabolic incorporation of an azido-sialic acid precursor, researchers can investigate the binding of sialic acid-specific lectins, such as CD22. nih.gov Changes in the fluorescent signal's localization or intensity upon introduction of a binding partner can provide evidence of an interaction.
Furthermore, this labeling strategy can be used to study the interaction of glycans with synthetic molecules. A notable example is the investigation of antitubercular dimeric boronic acids. researchgate.net These compounds are designed to target and bind to glycans present in the mycobacterial cell envelope. By synthesizing a "clickable" version of the boronic acid agent containing an azide or alkyne, it can be first introduced to the bacteria. Subsequent addition of a complementary DBCO-Cy3 (or an azide-Cy3) probe allows for the fluorescent visualization of where the boronic acid has bound within the cell envelope, confirming its engagement with its glycan target. researchgate.net
Labeling of Bacterial Cell Wall Components with DBCO-Cy3
The bacterial cell wall, particularly the peptidoglycan (PG) layer, is a unique and essential structure not found in mammalian cells, making it an excellent target for selective imaging and therapeutic strategies. nih.gov DBCO-Cy3 is used in conjunction with metabolic labeling techniques to specifically visualize components of the bacterial cell wall, offering insights into its synthesis, dynamics, and interactions. nih.govnih.gov
Peptidoglycan Modification and Imaging Applications
Bacteria can be induced to incorporate unnatural, azide-modified D-amino acids into their peptidoglycan layer during cell wall biosynthesis. nih.gov For example, bacteria can be cultured in the presence of azido-D-alanine (a synthetic analog of D-alanine, a key component of PG) or ethynyl-D-alanyl-D-alanine (EDA-DA). nih.govscispace.com These azide-bearing precursors are recognized by the bacterial cell wall synthesis machinery and integrated into the growing PG network. scispace.com
This metabolic modification introduces a bioorthogonal azide handle into the bacterial cell wall. Subsequent treatment with DBCO-Cy3 results in a specific click reaction, covalently linking the Cy3 fluorophore to the sites of recent peptidoglycan synthesis. nih.gov This method allows for the fluorescent imaging of active cell wall construction, which is often localized at specific zones like the septum in dividing cells or the poles in growing bacteria. scispace.com The technique is valuable for studying bacterial growth patterns, cell division, and the effects of antibiotics that target cell wall synthesis. nih.gov
Studies on Mycobacterial Cell Envelope Interactions Using DBCO-Cy3
The cell envelope of mycobacteria, the causative agents of tuberculosis, is a particularly complex and lipid-rich structure that poses a significant permeability barrier. nih.govnih.gov Understanding and targeting this envelope is a major goal in the development of new antitubercular drugs. nih.gov
DBCO-Cy3 has been utilized to study the interaction of potential drug candidates with the mycobacterial envelope. In one key study, researchers developed 'clickable' dimeric boronic acid compounds designed to target mycobacterial glycans. researchgate.net Mycobacterium smegmatis cells were first treated with the boronic acid agent, which incorporated into the cell envelope. The cells were then treated with DBCO-Cy3, which "clicked" onto the boronic acid probe. Fluorescence microscopy and flow cytometry analysis confirmed the successful labeling of the bacterial cells, demonstrating that the therapeutic agent had reached and engaged with its target within the complex cell envelope. researchgate.net This approach provides a direct method to visualize target engagement and can be used to screen and validate new compounds aimed at disrupting the mycobacterial cell wall. researchgate.netnih.gov
| Research Area | Target Organism | Labeled Component | Labeling Strategy | Application |
| Bacterial Cell Wall Synthesis | E. coli, B. subtilis | Peptidoglycan (PG) | Metabolic labeling with Azido-D-alanine followed by DBCO-Cy3 conjugation. nih.gov | Imaging sites of active PG synthesis to study bacterial growth and division. scispace.com |
| Mycobacterial Drug Targeting | M. smegmatis | Cell Envelope Glycans | Incorporation of a 'clickable' dimeric boronic acid followed by DBCO-Cy3 capture. researchgate.net | Visualizing and confirming the engagement of a potential antitubercular drug with its target. researchgate.net |
| Gram-Positive Bacteria Imaging | S. aureus | Teichoic Acids (cell wall) | Enzyme-catalyzed conjugation of phenol-tagged Cy3. nih.gov | Selective fluorescence labeling of Gram-positive bacterial cell walls. nih.govresearchgate.net |
Dbco Cy3 in Nucleic Acid Research
Site-Specific RNA Labeling and Structural Probing with DBCO-Cy3
The ability to introduce fluorescent labels at specific positions within an RNA molecule is crucial for studying its structure, dynamics, and interactions. DBCO-Cy3 provides a robust method for achieving such site-specific labeling, enabling detailed investigations into the intricate world of RNA biology.
Applications in RNA Structure and Function Studies Utilizing DBCO-Cy3
The site-specific labeling of RNA with DBCO-Cy3 has profound implications for studying its structure and function. One of the most powerful techniques that leverages such labeling is single-molecule Förster Resonance Energy Transfer (smFRET). nih.gov In a typical smFRET experiment, two different fluorescent dyes, a donor (like Cy3) and an acceptor (like Cy5), are incorporated into a single RNA molecule. The efficiency of energy transfer between the two dyes is highly dependent on the distance between them, providing a molecular ruler to measure intramolecular distances and conformational changes in real-time. nih.gov
For example, researchers have used a dual-labeling strategy to monitor the folding of nascent transcripts within E. coli transcription elongation complexes. nih.gov In this approach, transcription is initiated with a Cy3-labeled trinucleotide, and an azido-uridine analog is incorporated at a specific downstream site. This azide (B81097) is then coupled to a Cy5-alkyne (such as DBCO-Cy5) through a copper-free click reaction. nih.gov By observing the FRET signal between Cy3 and Cy5, the folding dynamics of the riboswitch can be monitored as it emerges from the RNA polymerase. nih.gov Such studies have been instrumental in understanding how metabolites can induce conformational changes in riboswitches, thereby regulating gene expression. nih.gov
Key Findings from DBCO-Cy3 in RNA Structural Studies:
| Application Area | Key Finding | Reference |
| Riboswitch Dynamics | Dual-labeling with Cy3 and a clickable Cy5 analogue allows for real-time monitoring of ligand-induced conformational changes in riboswitch aptamers within native transcriptional complexes. | nih.gov |
| Cotranscriptional Folding | smFRET studies using site-specifically incorporated Cy3 and Cy5 have revealed how the structure of a nascent RNA is modulated by the RNA polymerase and ligand binding. | nih.gov |
Oligonucleotide Labeling with DBCO-Cy3 for Hybridization and Detection
DBCO-Cy3 is also widely used for labeling synthetic DNA and RNA oligonucleotides. These labeled probes are indispensable for a variety of hybridization-based detection methods. The DBCO group can be incorporated at the 5', 3', or an internal position of an oligonucleotide during chemical synthesis, providing a reactive site for subsequent conjugation with an azide-modified Cy3 or, more commonly, an azide-modified oligonucleotide can be reacted with DBCO-Cy3. biomers.net
Fluorescence In Situ Hybridization (FISH) Applications Employing DBCO-Cy3 Probes
Fluorescence in situ hybridization (FISH) is a powerful cytogenetic technique that uses fluorescently labeled probes to detect and localize specific DNA or RNA sequences within cells or tissues. cytotest.comsigmaaldrich.com Cy3 is a commonly used fluorophore for FISH probes due to its bright fluorescence and the availability of standard filter sets for its detection. sigmaaldrich.comgenelink.com
DBCO-Cy3 can be used to prepare these probes by reacting it with an azide-modified oligonucleotide. This copper-free click chemistry approach offers a straightforward and efficient method for probe synthesis. Cy3-labeled probes have been successfully used to identify a wide range of yeast species and to monitor chromosome cohesion in Drosophila oocytes. sigmaaldrich.comnih.gov The ability to visualize the location and number of specific nucleic acid sequences provides invaluable information for clinical diagnostics, such as in cancer and prenatal screening, as well as for fundamental research. cytotest.com
Development of Dual-Labeled Probes for Enhanced Signal Intensity
A challenge in some FISH applications can be low signal intensity, especially when targeting low-abundance nucleic acids. To address this, dual-labeled probes have been developed to enhance the fluorescent signal. One such strategy is D ouble L abeling of O ligonucleotide P robes for F luorescence I n S itu H ybridization (DOPE-FISH). genelink.com
Research has shown that labeling a FISH probe with Cy3 at both the 5' and 3' ends can more than double the signal intensity compared to a singly labeled probe, without compromising specificity. genelink.com This enhancement is particularly beneficial for the identification of microorganisms where ribosomal RNA is the target. The increased brightness of these dual-labeled probes can overcome issues of low signal often encountered in microbial diagnostics. genelink.com DBCO-Cy3, in conjunction with an oligonucleotide synthesized with two azide modifications, provides a viable route to creating such probes.
Dual-labeled probes are also central to quantitative real-time PCR (qPCR) applications, often referred to as hydrolysis probes. sigmaaldrich.comsigmaaldrich.com These probes are single-stranded oligonucleotides with a reporter dye (like Cy3) at one end and a quencher molecule at the other. sigmaaldrich.comsigmaaldrich.com The close proximity of the quencher suppresses the reporter's fluorescence. During PCR, the probe hybridizes to the target sequence, and the 5' to 3' exonuclease activity of the DNA polymerase cleaves the probe, separating the reporter from the quencher and leading to a detectable increase in fluorescence. sigmaaldrich.com
Common Reporter-Quencher Pairs for Dual-Labeled Probes:
| Reporter Dye | Quencher | Application |
| 6-FAM | DABCYL | qPCR |
| HEX | BHQ-1 | qPCR |
| Cy3 | BHQ-2 | qPCR, FISH |
| ROX | BHQ-2 | qPCR |
| Cy5 | BHQ-2 | qPCR |
This table represents common pairings; DBCO-Cy3 would be used to synthesize the Cy3-labeled component of the probe.
Integration with Microarray and Single-Cell Technologies
The principles of nucleic acid hybridization with fluorescently labeled probes are fundamental to microarray and some single-cell analysis technologies. In microarray analysis, thousands of different probes are immobilized on a solid surface, and a sample containing fluorescently labeled nucleic acids is hybridized to the array. The intensity of the fluorescence at each spot reveals the abundance of the corresponding sequence in the sample. nih.gov DNA labeled with Cy3 and other cyanine (B1664457) dyes is commonly used in these experiments. thermofisher.com The use of DBCO-Cy3 for labeling the sample nucleic acids or the array-bound probes is a modern approach to this process.
More recently, the integration of microarray-based spatial transcriptomics with single-cell RNA-sequencing (scRNA-seq) has provided unprecedented insights into the tissue architecture and cellular heterogeneity of complex biological systems, such as tumors. nih.gov Spatial transcriptomics platforms often utilize fluorescently labeled probes to map gene expression patterns across a tissue section. nih.gov While the specific dyes used can vary, the foundational technology relies on the principles of fluorescent labeling and hybridization, for which DBCO-Cy3 is a well-suited reagent. These integrated approaches allow researchers to correlate gene expression profiles of individual cells with their spatial location within a tissue, offering a deeper understanding of cellular function in a native context. nih.govdovepress.com
Advanced Methodological Considerations and Future Directions in Dbco Cy3 Research
Development of Novel DBCO-Cy3 Derivatives and Probes
Modified Linkers and Spacer Arms for Optimized Conjugation and Performance
Furthermore, the chemical nature of the linker can be altered to introduce specific functionalities. For example, cleavable linkers can be incorporated to allow for the release of the labeled molecule under specific conditions, such as changes in pH or the presence of a particular enzyme. This adds a layer of dynamic control to labeling experiments. Research has also explored the use of more rigid or conformationally constrained linkers to precisely control the spatial relationship between the reactive group and the fluorophore, potentially leading to more predictable and reproducible labeling outcomes. The choice of linker ultimately depends on the specific application, with considerations for the target molecule, the biological environment, and the desired experimental endpoint.
Strategies for Enhanced Photostability and Fluorescence Quantum Yield (e.g., Cy3B Derivatives)
A major limitation of many fluorescent dyes, including Cy3, is their susceptibility to photobleaching, which limits the duration of imaging experiments and the achievable signal-to-noise ratio. To address this, researchers have focused on developing strategies to improve the photostability and fluorescence quantum yield of Cy3. One of the most successful approaches has been the development of Cy3B. The core structural modification in Cy3B involves the introduction of a phenyl group, which rigidifies the polymethine chain of the cyanine (B1664457) dye. This increased rigidity reduces non-radiative decay pathways, leading to a higher fluorescence quantum yield and significantly enhanced photostability compared to the parent Cy3 dye.
Beyond the development of derivatives like Cy3B, other strategies to enhance photophysical properties are also being explored. These include the use of chemical photostabilizers in the imaging medium, which can reduce oxidative damage to the fluorophore. researchgate.net Additionally, conjugation of the dye to nanoparticles or other macromolecular scaffolds can provide a protective local environment that shields the dye from photobleaching. nih.gov The combination of these approaches—intrinsic modification of the dye structure and optimization of the imaging environment—is crucial for pushing the limits of fluorescence-based detection and enabling long-term, high-resolution imaging studies using DBCO-functionalized probes.
Integration of DBCO-Cy3 with Advanced Chemical Biology Techniques
The versatility and efficiency of DBCO-Cy3 have facilitated its integration into a wide array of cutting-edge chemical biology techniques. Its ability to specifically label azide-modified biomolecules in living systems without the need for a toxic copper catalyst makes it an invaluable tool for probing complex biological processes. sigmaaldrich.comaatbio.com This has led to its application in diverse fields, from high-throughput screening to the development of novel biomaterials and therapeutic strategies.
CRISPR Screening Coupled with Bioorthogonal Labeling Using DBCO-Cy3
The powerful gene-editing technology CRISPR has revolutionized functional genomics, allowing for large-scale screens to identify genes involved in specific cellular processes. The integration of bioorthogonal labeling with DBCO-Cy3 offers a novel and powerful method for phenotypic screening in these contexts. In such an approach, cells can be metabolically labeled with an azide-containing precursor, leading to the incorporation of azide (B81097) groups into specific classes of biomolecules, such as glycans or proteins.
Following genetic perturbation with a CRISPR library, cells exhibiting a particular phenotype of interest can be selectively labeled by treatment with DBCO-Cy3. This fluorescent tag then allows for the isolation of these cells using fluorescence-activated cell sorting (FACS). Subsequent deep sequencing of the guide RNAs present in the sorted cell population reveals the genes whose knockout or activation led to the observed phenotype. This combination of CRISPR technology and bioorthogonal chemistry provides a highly specific and versatile platform for functional genomic screening, enabling the discovery of novel gene functions in a wide range of biological contexts.
Applications in Synthetic Cell Adhesion and Cell Glue Development Facilitated by DBCO-Cy3
The ability to control how cells interact with one another is a fundamental goal in tissue engineering and regenerative medicine. DBCO-Cy3 and related bioorthogonal reagents are playing a key role in the development of "cell glues" that can artificially induce adhesion between cells. nih.govnih.govtechnologynetworks.com In a typical strategy, the surfaces of cells are modified with azide groups through metabolic glycoengineering. These azide-functionalized cells can then be "glued" together by introducing a bivalent linker containing DBCO groups at both ends. The DBCO groups react with the azides on adjacent cells, forming a stable covalent linkage and inducing cell-cell adhesion.
DBCO-Cy3 can be used in this context as a fluorescent reporter to visualize and quantify the extent of cell adhesion. By labeling one population of cells with a DBCO-Cy3-azide conjugate, researchers can track the formation of multicellular aggregates and assess the efficiency of the cell glue. This technology has significant potential for applications ranging from the assembly of synthetic tissues to the delivery of therapeutic cells to specific sites in the body. nih.gov A comparison of different click chemistry reactions for this purpose has highlighted the importance of fast reaction kinetics, with the tetrazine-TCO ligation showing greater efficiency in gluing cells compared to the azide-DBCO reaction. nih.gov
Exploration in Tissue Engineering and Regenerative Medicine with DBCO-Cy3
The principles of bioorthogonal chemistry, exemplified by the use of DBCO-Cy3, are being increasingly applied to the fields of tissue engineering and regenerative medicine. nih.govnih.govcuhk.edu.hkyoutube.com These fields aim to repair or replace damaged tissues and organs, and the ability to precisely control the cellular and extracellular environment is paramount. DBCO-Cy3 can be used to label and track cells within engineered tissue constructs, providing valuable information about cell viability, proliferation, and differentiation over time.
Furthermore, bioorthogonal chemistry can be used to modify the properties of biomaterials used as scaffolds for tissue growth. For example, hydrogels can be functionalized with azide groups, allowing for the subsequent attachment of DBCO-linked growth factors, adhesion peptides, or other signaling molecules. This enables the creation of "smart" biomaterials that can present specific biological cues to cells in a spatially and temporally controlled manner. The use of DBCO-Cy3 in this context allows for the visualization and quantification of the immobilized biomolecules, ensuring the proper functionalization of the scaffold. As our ability to engineer complex tissues and organs continues to advance, the precise molecular control offered by bioorthogonal tools like DBCO-Cy3 will become increasingly indispensable. nih.gov
Emerging Trends and Challenges in DBCO-Cy3 Research
Addressing Potential Off-Target Interactions and Improving Specificity
The specificity of the strain-promoted alkyne-azide cycloaddition (SPAAC) between the dibenzocyclooctyne (DBCO) group and an azide is remarkably high, forming a stable, covalent triazole linkage under mild, biological conditions without the need for a toxic copper catalyst. abpbio.comconju-probe.comaatbio.com This bio-orthogonal nature ensures that DBCO-Cy3 does not typically react with other functional groups found within cells, thus minimizing off-target labeling. abpbio.com
However, ensuring that the labeling is not only bio-orthogonal but also directed to the precise molecule or site of interest is a critical challenge. Non-specific binding of the probe to surfaces or unintended biomolecules can lead to background signal and misinterpretation of data. Advanced strategies are being developed to enhance this specificity further.
Key Strategies for Improving Specificity:
Site-Specific Enzymatic Labeling: Enzymes can be used to install the azide handle at specific locations on a target biomolecule. For instance, bacterial transglutaminase (BTG) can be used to site-specifically modify antibodies with azide-containing substrates. mdpi.com Similarly, the Sortase A (SrtA) enzyme can be used to conjugate DBCO-amine directly to a specific peptide recognition sequence (e.g., LPETG) on a protein of interest, such as a nanobody. biorxiv.orgresearchgate.net This ensures that the DBCO-Cy3 label is attached at a defined location, preserving the protein's function and orientation. biorxiv.orgresearchgate.net
Quantitative Control of Labeling: In applications involving engineered surfaces like liposomes, controlling the density of DBCO groups allows for a proportional control over the number of azide-modified molecules (e.g., antibodies) that can be attached. rsc.org This stoichiometric control helps in creating well-defined bioconjugates and minimizing non-specific crowding.
Optimized Reaction Conditions: While the SPAAC reaction is robust, optimizing factors such as probe concentration, incubation time, and washing protocols is crucial for minimizing non-specific adsorption and ensuring that only covalently bound probes are detected.
The table below summarizes methods used to achieve site-specific labeling, thereby enhancing the specificity of DBCO-based probes.
| Method | Principle | Target Molecule Example | Reference |
| Sortase-Mediated Ligation | The SrtA enzyme recognizes a specific peptide tag (e.g., LPETG) and cleaves it, forming a covalent intermediate that is then resolved by an amine-containing nucleophile (e.g., DBCO-amine). | Nanobodies | biorxiv.orgresearchgate.net |
| Bacterial Transglutaminase (BTG) Labeling | BTG catalyzes the formation of an isopeptide bond between a glutamine residue and a primary amine, such as one on a DBCO-lysine linker. | Antibodies (e.g., DEC205) | mdpi.com |
| Metabolic Glycoengineering | Cells are cultured with unnatural azide-containing sugars (e.g., Ac4ManAz), which are metabolized and incorporated into cell surface glycans. | Cell Surface Glycoproteins, Extracellular Vesicles | nih.gov |
Strategies for Enhancing Signal-to-Noise Ratios in Complex Biological Systems
A fundamental challenge in fluorescence-based assays is achieving a high signal-to-noise ratio (SNR), which is the measure of the desired signal's strength relative to the background noise. numberanalytics.com In complex biological systems, this noise can arise from several sources, including cellular autofluorescence, non-specific binding of the fluorescent probe, and light scattering. biotium.com Enhancing the SNR is critical for detecting low-abundance targets and obtaining high-quality imaging data. biotium.comnews-medical.net
Approaches for SNR Enhancement:
Instrumental Optimization: Careful selection of optical components is crucial. This includes using high-quality lasers with stable power output, appropriate optical filters (bandpass, longpass, shortpass) to isolate the Cy3 emission spectrum and block out-of-band light, and sensitive detectors. news-medical.netavantierinc.com In techniques like flow cytometry, optimizing laser beam quality and detector settings can significantly reduce noise. avantierinc.com
Chemical and Environmental Control: The fluorescence of cyanine dyes like Cy3 can be influenced by their environment. Strategies to enhance signal include using specialized imaging buffers. Conversely, background from non-specific probe binding can be reduced by using blocking agents like bovine serum albumin (BSA) or normal serum, which occupy potential non-specific binding sites. biotium.comresearchgate.net The inclusion of mild detergents (e.g., Tween-20) in washing buffers can also help to reduce non-specific interactions. researchgate.net
Advanced Methodologies:
Signal Averaging: In digital imaging, acquiring multiple images and averaging them can reduce random noise, improving the SNR by a factor of the square root of the number of scans. libretexts.org
Fluorescence Modulation: Techniques that modulate the fluorescent signal, such as using photoswitchable dyes or quenching/dequenching pairs, can help distinguish the specific signal from constant background fluorescence. nih.gov For example, the phosphine (B1218219) TCEP can reversibly quench Cy5 (a relative of Cy3), and this process can be controlled to modulate the fluorescence signal. nih.gov
Background Suppression: Commercial reagents are available that act as background suppressors. These systems can minimize background from both non-specific antibody binding and charge-based interactions of fluorescent dyes. biotium.com
The following table outlines common sources of noise in fluorescence imaging and corresponding strategies for mitigation.
| Source of Noise | Description | Mitigation Strategy | Reference |
| Autofluorescence | Intrinsic fluorescence from cellular components like flavins, NADH, and lipofuscin. | Use of spectral unmixing techniques; use of background-quenching reagents. | biotium.com |
| Non-Specific Binding | The fluorescent probe (DBCO-Cy3) or labeled molecule (e.g., antibody) adsorbs to surfaces or unintended molecules. | Use blocking buffers (BSA, serum); optimize probe concentration; perform stringent washes; use detergents. | biotium.comresearchgate.net |
| Instrumental Noise | Electronic noise from detectors (e.g., photomultiplier tubes) and instability in the light source. | Use high-quality, stable lasers; signal averaging; selection of appropriate detectors and filters. | news-medical.netavantierinc.comlibretexts.org |
| Scattered Light | Excitation light that is scattered by the sample and detected as background. | Use of high-quality, narrow bandpass emission filters; confocal microscopy to reject out-of-focus light. | avantierinc.com |
Miniaturization and High-Throughput Screening Applications of DBCO-Cy3 Based Methods
The drug discovery process relies heavily on high-throughput screening (HTS) to test large libraries of compounds for biological activity. rsc.orgresearchgate.net A major trend in HTS is assay miniaturization—moving from standard 96-well plates to 384-, 1536-, or even higher density formats. gbo.comnih.gov This approach significantly reduces the consumption of expensive reagents and precious samples while increasing throughput. gbo.com
The properties of the DBCO-Cy3 ligation make it exceptionally well-suited for these miniaturized HTS applications. nih.gov The reaction's high efficiency, selectivity, and ability to proceed in aqueous buffers without catalysts that could interfere with biological assays (a key feature of "click chemistry") are highly advantageous. nih.govthermofisher.com This allows for the development of robust, homogeneous "mix-and-read" assays, simplifying automation and reducing the number of washing steps. gbo.com
Applications in HTS:
Inhibitor Screening: DBCO-Cy3 can be used to label a substrate that, upon interaction with an enzyme, is either released or captured. A screen for inhibitors would identify compounds that prevent this fluorescent signal change. Click chemistry platforms have been developed to screen for inhibitors of enzymes like protein tyrosine phosphatase 1B (PTP1B) and modulators of protein palmitoylation. researchgate.netnih.gov
Interaction Assays: It can be used to detect the binding of a metabolically azide-labeled biomolecule to a potential interaction partner immobilized on a plate. The DBCO-Cy3 is then added, and the resulting fluorescence in the well indicates a binding event. This has been applied to identify small molecule ligands for pre-microRNAs. nih.gov
High-Content Screening (HCS): In HCS, automated microscopy is used to gather quantitative data from cell populations. DBCO-Cy3 can be used to label specific cellular components or track metabolic activity (e.g., RNA synthesis) in cells treated with various compounds, allowing for multiplexed analysis of cellular phenotypes. thermofisher.comnih.gov
The table below highlights the advantages of using DBCO-Cy3-based click chemistry in miniaturized HTS formats.
| Feature | Advantage in Miniaturized HTS | Reference |
| Bio-orthogonality | The reaction is highly selective and does not interfere with cellular components or assay reagents, reducing false positives/negatives. | abpbio.comnih.gov |
| High Efficiency & Speed | The reaction proceeds quickly (often < 1 hour) to completion under mild, aqueous conditions. | abpbio.com |
| No Catalyst Required | Copper-free SPAAC avoids cellular toxicity and potential interference from copper ions, enabling live-cell and in situ screening. | biorxiv.orgthermofisher.com |
| Homogeneous Format | The high specificity often allows for "mix-and-read" formats without the need for extensive purification or wash steps, simplifying automation. | gbo.com |
| Strong Fluorescent Signal | Cy3 is a bright and photostable fluorophore, providing the sensitivity needed for detection in small assay volumes. | jenabioscience.comjenabioscience.com |
Role in Extracellular Vesicle (EV) Research
Extracellular vesicles (EVs) are nanosized, membrane-bound particles released by cells that play a crucial role in intercellular communication in both health and disease. bdbiosciences.comyoutube.com The ability to accurately label and track EVs is essential for studying their biodistribution, cellular uptake, and therapeutic potential. researchgate.netcardiff.ac.uk Traditional EV labeling methods, such as using lipophilic dyes (e.g., PKH dyes), suffer from drawbacks like the formation of dye aggregates that can be mistaken for EVs and the potential to alter the vesicle's membrane properties. nih.govbiotium.com
The use of DBCO-Cy3 in conjunction with metabolic labeling represents a significant advancement in EV research. nih.gov This strategy provides covalent, specific labeling of the EV surface, overcoming many limitations of older methods. nih.gov
The Metabolic Labeling and Click Reaction Workflow:
Metabolic Incorporation: Cells that produce EVs are cultured in the presence of an unnatural sugar modified with an azide group, such as tetra-acetylated N-azidoacetyl-D-mannosamine (Ac4ManAz). nih.gov
EV Secretion: The cells process this sugar and incorporate it into sialoglycans on their cell surface glycoproteins. As EVs bud from the cell membrane, they carry these azide-tagged glycans on their surface. nih.gov
DBCO-Cy3 Labeling: The isolated, azide-tagged EVs are then incubated with DBCO-Cy3. The DBCO group specifically and covalently reacts with the surface azide groups via SPAAC. nih.govresearchgate.net
This method allows for robust tracking of EVs in vitro and in vivo. For example, studies have shown that EVs from Ac4ManAz-treated cancer cells, when labeled with DBCO-Cy3, exhibit a significant increase in fluorescence intensity compared to controls, demonstrating successful and specific labeling. nih.gov This covalent tagging enables the isolation of intact EVs using affinity methods (e.g., with DBCO-biotin and streptavidin beads) and facilitates detailed studies of their fate after being introduced to recipient cells or organisms. nih.gov
The following table presents research findings on the use of DBCO-Cy3 for labeling metabolically engineered EVs.
| Cell Line | Metabolic Label | Detection Probe | Key Finding | Reference |
| 4T1 (Breast Cancer) | Ac4ManAz | DBCO-Cy3 | EVs from Ac4ManAz-treated cells showed significantly higher Cy3 fluorescence intensity than EVs from untreated cells. | nih.gov |
| B16F10 (Melanoma) | Ac4ManAz | DBCO-Cy3 | Successful capture of azido-tagged EVs on microbeads was demonstrated by a higher Cy3 fluorescence signal compared to unlabeled EV controls. | nih.gov |
| Mesenchymal Stromal Cells (MSCs) | Not specified azide | DBCO-Cy3 | The principle of bio-orthogonal chemistry was shown to be transferable from cells to EVs for imaging applications. | researchgate.net |
Q & A
Basic Research Questions
Q. How should DBCO-Cy3 bis(triethylamine)salt be stored to ensure long-term stability?
- Methodological Answer: Stability testing under controlled conditions (e.g., varying temperatures, humidity, and light exposure) should be conducted to determine optimal storage parameters. Short-term stability can be assessed using spectroscopic methods (e.g., UV-Vis absorbance at Cy3’s λmax ~550 nm) to monitor degradation. For long-term storage, lyophilization in inert atmospheres (argon or nitrogen) at -20°C in amber vials is recommended to prevent photodegradation and hydrolysis .
Q. Which solvents are compatible with this compound for preparing stock solutions?
- Methodological Answer: Solubility tests in polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers (pH 6–8) should be performed. Triethylamine in the salt form enhances aqueous solubility, but aggregation can occur in high-ionic-strength buffers. Pre-filter stock solutions (0.22 µm) and measure absorbance at 550 nm to confirm homogeneity. Avoid solvents with nucleophilic or oxidizing properties (e.g., primary amines, peroxides) to prevent DBCO cyclooctyne ring instability .
Q. What is a standard protocol for conjugating this compound to azide-modified biomolecules?
- Methodological Answer: Optimize molar ratios (e.g., 1:1 to 1:3 dye:biomolecule) in PBS (pH 7.4) at 25°C for 1–2 hours. Monitor reaction progress via HPLC or SDS-PAGE with in-gel fluorescence imaging. Excess dye can be removed using size-exclusion chromatography or dialysis. Validate conjugation efficiency using mass spectrometry or fluorometric quantification .
Advanced Research Questions
Q. How can Design of Experiments (DoE) be applied to optimize DBCO-Cy3 conjugation efficiency under varying pH and temperature conditions?
- Methodological Answer: Use a factorial design to test variables such as pH (6–8), temperature (4–37°C), and reaction time (0.5–4 hours). Analyze responses (e.g., conjugation yield, dye-to-protein ratio) via response surface methodology. Triethylamine’s buffering capacity may influence pH stability; include it as a controlled factor. Validate optimal conditions with triplicate runs and statistical confidence intervals (e.g., 95%) .
Q. Which analytical techniques are most effective for quantifying DBCO-Cy3 labeling efficiency in complex biological matrices?
- Methodological Answer: Combine orthogonal methods:
- Fluorescence correlation spectroscopy (FCS) for single-molecule quantification in live cells.
- LC-MS/MS to detect conjugated peptides/proteins via characteristic Cy3 fragmentation patterns.
- Absorbance ratio (A260/A550) to estimate free vs. conjugated dye in purified samples.
Calibrate measurements against standard curves and account for matrix effects (e.g., autofluorescence) using blank controls .
Q. How can aggregation of this compound in cellular imaging be mitigated?
- Methodological Answer: Test surfactants (e.g., Tween-20, Pluronic F-127) at 0.01–0.1% w/v to reduce hydrophobic interactions. Pre-incubate the dye with serum albumin (1% BSA) to block non-specific binding. For intracellular applications, use microinjection or electroporation to bypass endocytic uptake, which can concentrate the dye in acidic, aggregation-prone vesicles .
Q. How should researchers assess the long-term stability of DBCO-Cy3 conjugates under different storage conditions?
- Methodological Answer: Conduct accelerated stability studies (e.g., 40°C/75% RH for 1 month) and compare to real-time data (4°C, -20°C). Use SEC-HPLC to monitor aggregate formation and fluorescence quenching assays to detect dye degradation. Include lyoprotectants (e.g., trehalose) during lyophilization to stabilize conjugates. Publish raw data with time-stamped replicates to support reproducibility claims .
Q. What statistical approaches are recommended for analyzing dose-response data from DBCO-Cy3-based assays?
- Methodological Answer: Apply nonlinear regression models (e.g., four-parameter logistic curve) to fit dose-response curves. Use the Akaike Information Criterion (AIC) to compare model fit quality. For high-throughput screens, employ robust Z-factor analysis to assess assay suitability. Address outliers using Grubbs’ test and report confidence intervals for EC50/IC50 values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
